![molecular formula C27H25N3O3 B1656917 [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate CAS No. 5478-70-6](/img/structure/B1656917.png)
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both carbazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and indole intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include carbamoyl chlorides, esters, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted carbazole and indole derivatives, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Carbazole derivatives: These compounds share the carbazole moiety and have similar electronic properties.
Indole derivatives: Compounds with the indole structure are known for their biological activity and are often used in medicinal chemistry.
Uniqueness
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is unique due to the combination of carbazole and indole moieties in a single molecule. This dual structure allows it to exhibit properties and activities that are not seen in compounds containing only one of these moieties.
Properties
CAS No. |
5478-70-6 |
|---|---|
Molecular Formula |
C27H25N3O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H25N3O3/c1-2-30-24-10-6-4-8-21(24)22-15-19(12-13-25(22)30)29-26(31)17-33-27(32)14-11-18-16-28-23-9-5-3-7-20(18)23/h3-10,12-13,15-16,28H,2,11,14,17H2,1H3,(H,29,31) |
InChI Key |
MXWWPHRIHTYRTC-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


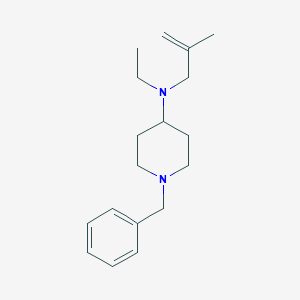
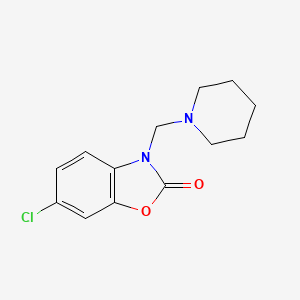
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B1656841.png)

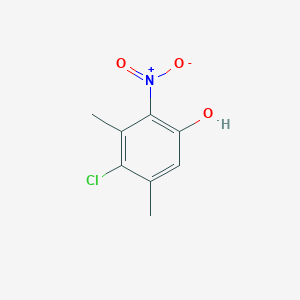
![Ethanone, 2-[(2-chlorophenyl)amino]-1-(4-nitrophenyl)-](/img/structure/B1656845.png)
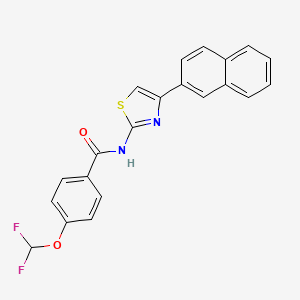
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-bromobenzoate](/img/structure/B1656848.png)
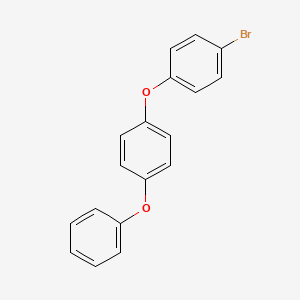
![[2-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 9,10,10-trioxothioxanthene-3-carboxylate](/img/structure/B1656851.png)
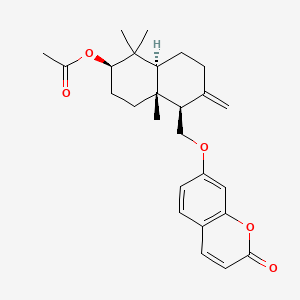
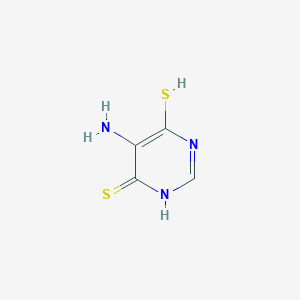
![3-Phenyl-N'-[(E)-(pyridin-4-yl)methylidene]propanehydrazide](/img/structure/B1656856.png)
![5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1656857.png)
